![molecular formula C17H15N3O B14199485 N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide CAS No. 833455-90-6](/img/structure/B14199485.png)
N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds. This compound is characterized by the presence of a cyanophenyl group attached to a pyridine ring, which is further linked to a cyclopropanecarboxamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmaceutical sciences.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyanophenyl Intermediate: The synthesis begins with the preparation of 3-cyanophenylboronic acid, which is then subjected to a Suzuki coupling reaction with 2-bromopyridine to form 6-(3-cyanophenyl)pyridine.
Cyclopropanecarboxamide Formation: The next step involves the reaction of 6-(3-cyanophenyl)pyridine with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine to yield the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular signaling pathways. For example, it may inhibit the activity of kinases involved in cell proliferation and survival, thereby exerting anti-cancer effects.
Comparación Con Compuestos Similares
Similar Compounds
N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide: shares structural similarities with other nitrogen-containing heterocyclic compounds, such as pyridine derivatives and cyanophenyl compounds.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Another compound with a cyclopropane moiety, used as a plasticizer in various applications.
Uniqueness
- The presence of both a cyanophenyl group and a cyclopropanecarboxamide moiety in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds.
Propiedades
Número CAS |
833455-90-6 |
|---|---|
Fórmula molecular |
C17H15N3O |
Peso molecular |
277.32 g/mol |
Nombre IUPAC |
N-[[6-(3-cyanophenyl)pyridin-2-yl]methyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C17H15N3O/c18-10-12-3-1-4-14(9-12)16-6-2-5-15(20-16)11-19-17(21)13-7-8-13/h1-6,9,13H,7-8,11H2,(H,19,21) |
Clave InChI |
AURPPBBGLLYFOJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)NCC2=NC(=CC=C2)C3=CC=CC(=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{4-[(E)-(4-Bromo-2-methylphenyl)diazenyl]phenoxy}hexan-1-ol](/img/structure/B14199403.png)
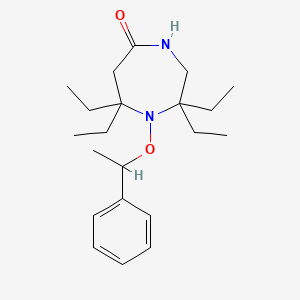

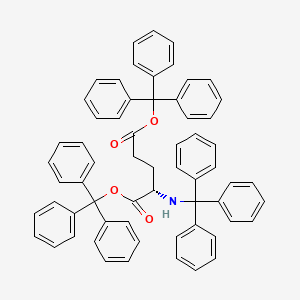
![Ethoxy(dimethyl){2-[(trimethylsilyl)ethynyl]phenyl}silane](/img/structure/B14199431.png)
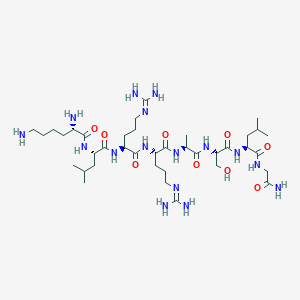


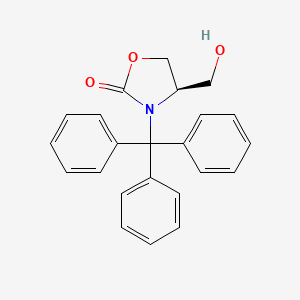
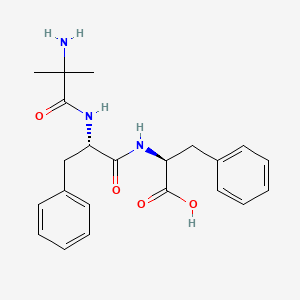
![[3-(Trifluoromethanesulfonyl)prop-2-yn-1-yl]cyclopentane](/img/structure/B14199477.png)

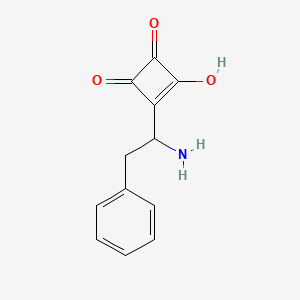
![3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine](/img/structure/B14199507.png)
